

# Neurochemical effects of (+)-18-Methoxycoronaridine administration

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                            |           |
|----------------------|----------------------------|-----------|
| Compound Name:       | (+)-18-Methoxycoronaridine |           |
| Cat. No.:            | B15193018                  | Get Quote |

An In-depth Technical Guide to the Neurochemical Effects of **(+)-18-Methoxycoronaridine** Administration

#### Introduction

(+)-18-Methoxycoronaridine ((+)-18-MC) is a synthetic derivative of the naturally occurring psychoactive compound ibogaine.[1][2][3] Developed as a potential treatment for a variety of substance use disorders, 18-MC has demonstrated efficacy in animal models for reducing self-administration of morphine, cocaine, methamphetamine, nicotine, and ethanol.[1][4][5][6] A key advantage of 18-MC is that it appears to lack the adverse effects associated with ibogaine, such as tremors, cerebellar toxicity, and cardiotoxicity, positioning it as a safer therapeutic alternative.[1][4] This guide provides a detailed overview of the neurochemical mechanisms underlying the action of 18-MC, supported by quantitative data, experimental methodologies, and pathway visualizations.

# Pharmacodynamics and Primary Mechanism of Action

The primary mechanism of action for 18-MC's anti-addictive properties is its function as a potent antagonist of the  $\alpha3\beta4$  nicotinic acetylcholine receptor (nAChR).[7][8][9] This selectivity is a significant departure from ibogaine, which interacts with a much broader range of receptors.[4] While 18-MC retains a modest affinity for  $\mu$ - and  $\kappa$ -opioid receptors, its interaction with the  $\alpha3\beta4$  nAChR is considered central to its therapeutic effects.[4][7]



High densities of  $\alpha3\beta4$  nAChRs are found in key areas of the brain's reward and anti-reward circuitry, including the medial habenula and the interpeduncular nucleus.[7][8][10] By blocking these receptors, 18-MC indirectly modulates the mesolimbic dopamine pathway, which is crucial for the rewarding effects of drugs of abuse.[8][10] Local administration of 18-MC into the medial habenula, interpeduncular nucleus, or basolateral amygdala has been shown to decrease methamphetamine self-administration in rats.[10]

Unlike ibogaine, 18-MC has significantly lower affinity for NMDA receptors, sigma-2 receptors, sodium channels, and the serotonin transporter.[4][7] This refined pharmacological profile is believed to contribute to its improved safety and tolerability.[4]

## **Quantitative Data on Neurochemical Interactions**

The following tables summarize the known quantitative effects of (+)-18-MC on receptor binding and neurotransmitter levels.

Table 1: Receptor Binding Affinities and Functional Potency of (+)-18-MC and Ibogaine



| Receptor/Chan<br>nel | Ligand    | Affinity/Potenc<br>y (IC₅₀/K₁) | Species/Syste<br>m | Reference |
|----------------------|-----------|--------------------------------|--------------------|-----------|
| α3β4 nAChR           | (+)-18-MC | Potent<br>Antagonist           | Rat                | [10]      |
| Human muscle<br>AChR | (+)-18-MC | 6.8 ± 0.8 μM                   | Human              | [11]      |
| Human muscle<br>AChR | Ibogaine  | 17.0 ± 3.0 μM                  | Human              | [11]      |
| μ-Opioid<br>Receptor | (+)-18-MC | Modest Affinity<br>(Agonist)   | -                  | [7]       |
| к-Opioid<br>Receptor | (+)-18-MC | Similar to<br>Ibogaine         | -                  | [4]       |
| NMDA Receptor        | (+)-18-MC | Low Affinity                   | -                  | [4]       |
| Sigma-2<br>Receptor  | (+)-18-MC | Low Affinity                   | -                  | [4]       |
| 5-HT Transporter     | (+)-18-MC | Low Affinity                   | -                  | [4]       |

Table 2: Effects of (+)-18-MC on Extracellular Neurotransmitter Levels



| Brain<br>Region      | Condition            | (+)-18-MC<br>Dose       | Effect                                             | Species | Reference |
|----------------------|----------------------|-------------------------|----------------------------------------------------|---------|-----------|
| Nucleus<br>Accumbens | Basal                | 40 mg/kg                | Decreased<br>extracellular<br>dopamine             | Rat     | [1][4]    |
| Nucleus<br>Accumbens | Morphine-<br>induced | -                       | Blocked<br>dopamine<br>release                     | Rat     | [4]       |
| Nucleus<br>Accumbens | Nicotine-<br>induced | 40 mg/kg<br>(19h prior) | Significantly<br>attenuated<br>dopamine<br>release | Rat     | [4][12]   |
| Nucleus<br>Accumbens | Basal                | 40 mg/kg                | No effect on extracellular serotonin               | Rat     | [4]       |

## **Signaling Pathway and Neurocircuitry**

The anti-addictive action of 18-MC involves a specific neurochemical pathway. By antagonizing  $\alpha 3\beta 4$  nAChRs in the habenulo-interpeduncular pathway, 18-MC modulates downstream dopaminergic signaling. This action reduces the reinforcing effects of various drugs of abuse.





Click to download full resolution via product page

**Caption:** Proposed signaling pathway for (+)-18-MC's anti-addictive effects.

## **Experimental Protocols**

The neurochemical effects of 18-MC have been elucidated through various experimental methodologies.



## In Vivo Microdialysis

This technique is used to measure extracellular levels of neurotransmitters like dopamine in specific brain regions of awake, freely moving animals.[1][12]

- Surgical Procedure: Rats are anesthetized, and a guide cannula is stereotaxically implanted, targeting a brain region such as the nucleus accumbens.
- Probe Insertion and Perfusion: Following a recovery period, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) solution at a low flow rate.
- Sample Collection: The perfusate, now containing neurotransmitters that have diffused across the probe's semipermeable membrane, is collected at regular intervals.
- Analysis: The collected dialysate samples are analyzed using high-performance liquid chromatography (HPLC) with electrochemical detection to quantify the concentration of dopamine and its metabolites.[12]
- Drug Administration: 18-MC (e.g., 40 mg/kg, i.p.) is administered, and changes in neurotransmitter levels are monitored over time.[1][12]

### **Drug Self-Administration**

This operant conditioning paradigm assesses the reinforcing properties of a drug and the ability of a compound like 18-MC to reduce drug-seeking behavior.[1]

- Catheter Implantation: Animals (typically rats) are surgically fitted with intravenous catheters (e.g., in the jugular vein) for the self-administration of drugs like morphine or cocaine.[1][6]
- Operant Training: Rats are placed in operant chambers equipped with levers. Pressing the "active" lever results in an intravenous infusion of the drug, while pressing the "inactive" lever has no consequence. Animals learn to self-administer the drug.
- Treatment and Testing: Once a stable baseline of self-administration is established, animals
  are pre-treated with 18-MC or a vehicle. The subsequent number of lever presses and drug
  infusions is recorded to determine if 18-MC reduces the motivation to take the drug.[1] For



oral self-administration models (e.g., nicotine or alcohol), drug-containing solutions are offered, and consumption is measured.[4][6][12]

## **Experimental Workflow Visualization**

The following diagram illustrates a typical workflow for an in vivo microdialysis experiment to assess the effect of 18-MC on drug-induced dopamine release.





Click to download full resolution via product page

**Caption:** Workflow for a typical in vivo microdialysis experiment.



#### Conclusion

(+)-18-Methoxycoronaridine exerts its primary neurochemical effects by acting as a selective antagonist at  $\alpha 3\beta 4$  nicotinic acetylcholine receptors. This action, particularly within the habenulo-interpeduncular pathway, leads to a modulation of the mesolimbic dopamine system, resulting in decreased dopamine release in the nucleus accumbens.[1][4][10] This mechanism effectively attenuates the rewarding and reinforcing properties of abused substances. Its narrow spectrum of action, with low affinity for receptors implicated in ibogaine's toxicity, underscores its potential as a significantly safer and more targeted pharmacotherapy for treating substance use disorders.[4] Continued research and clinical trials are essential to fully characterize its therapeutic utility in human populations.[13][14]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. 18-Methoxycoronaridine, a non-toxic iboga alkaloid congener: effects on morphine and cocaine self-administration and on mesolimbic dopamine release in rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. psychedelicreview.com [psychedelicreview.com]
- 3. Ibogaine Wikipedia [en.wikipedia.org]
- 4. 18-Methoxycoronaridine (18-MC) and ibogaine: comparison of antiaddictive efficacy, toxicity, and mechanisms of action PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The α3β4 nicotinic acetylcholine receptor antagonist 18-Methoxycoronaridine decreases binge-like ethanol consumption in adult C57BL/6J mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 18-Methoxycoronaridine Wikipedia [en.wikipedia.org]
- 8. Novel alpha3beta4 nicotinic acetylcholine receptor-selective ligands. Discovery, structure-activity studies and pharmacological evaluation PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of 18-methoxycoronaridine congeners. Potential antiaddiction agents - PubMed [pubmed.ncbi.nlm.nih.gov]



- 10. researchgate.net [researchgate.net]
- 11. Interaction of 18-methoxycoronaridine with nicotinic acetylcholine receptors in different conformational states PMC [pmc.ncbi.nlm.nih.gov]
- 12. 18-Methoxycoronardine attenuates nicotine-induced dopamine release and nicotine preferences in rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Neurochemical effects of (+)-18-Methoxycoronaridine administration]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15193018#neurochemical-effects-of-18-methoxycoronaridine-administration]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com